

# SR10067: A Technical Guide to its Impact on Cellular Metabolism

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## Compound of Interest

Compound Name: SR10067

Cat. No.: B1399069

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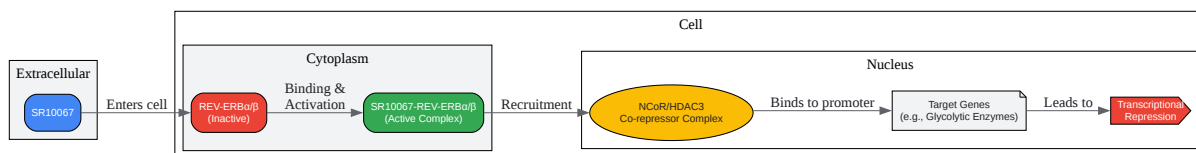
## Introduction

**SR10067** is a potent and selective synthetic agonist of the nuclear receptors REV-ERB $\alpha$  and REV-ERB $\beta$ . These receptors are key components of the circadian clock machinery and have emerged as critical regulators of various physiological processes, including inflammation, lipid metabolism, and glucose homeostasis. This technical guide provides an in-depth overview of the impact of **SR10067** on cellular metabolism, with a focus on its mechanism of action, effects on glycolysis and mitochondrial respiration, and detailed experimental protocols.

## Mechanism of Action: REV-ERB Agonism

**SR10067** exerts its biological effects by binding to and activating REV-ERB $\alpha$  (NR1D1) and REV-ERB $\beta$  (NR1D2). Unlike many nuclear receptors that activate gene transcription, REV-ERBs function primarily as transcriptional repressors. Upon ligand binding, REV-ERBs recruit co-repressor complexes, such as the nuclear receptor co-repressor 1 (NCoR)/histone deacetylase 3 (HDAC3) complex, to their target gene promoters, leading to the suppression of gene expression. The target genes of REV-ERBs include core clock components like *Bmal1* and a wide array of genes involved in metabolic pathways.

## Signaling Pathway of SR10067 Action



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**SR10067** signaling pathway.

## Impact on Cellular Metabolism

Activation of REV-ERB by **SR10067** leads to significant alterations in cellular metabolism, primarily characterized by a suppression of glycolytic activity and a potential shift towards oxidative metabolism.

## Glycolysis

REV-ERB activation has been shown to repress the expression of key glycolytic enzymes. While specific quantitative data for **SR10067**'s direct impact on glycolytic flux is not extensively published, studies on other REV-ERB agonists, such as GSK4112, in human gastric cancer cells provide valuable insights.

Table 1: Effect of REV-ERB Agonist (GSK4112) on Glycolysis in Gastric Cancer Cells[1]

Parameter	Cell Line	Treatment	Change from Control
Glucose Consumption	SGC-7901	GSK4112 (0.5 $\mu$ M)	-
GSK4112 (2 $\mu$ M)	↓		
BGC-823	GSK4112 (0.5 $\mu$ M)	-	
GSK4112 (2 $\mu$ M)	↓		
Lactate Production	SGC-7901	GSK4112 (0.5 $\mu$ M)	-
GSK4112 (2 $\mu$ M)	↓		
BGC-823	GSK4112 (0.5 $\mu$ M)	-	
GSK4112 (2 $\mu$ M)	↓		

Note: "↓" indicates a significant decrease. "-" indicates no significant change. Data is qualitative as presented in the source.

## Mitochondrial Respiration

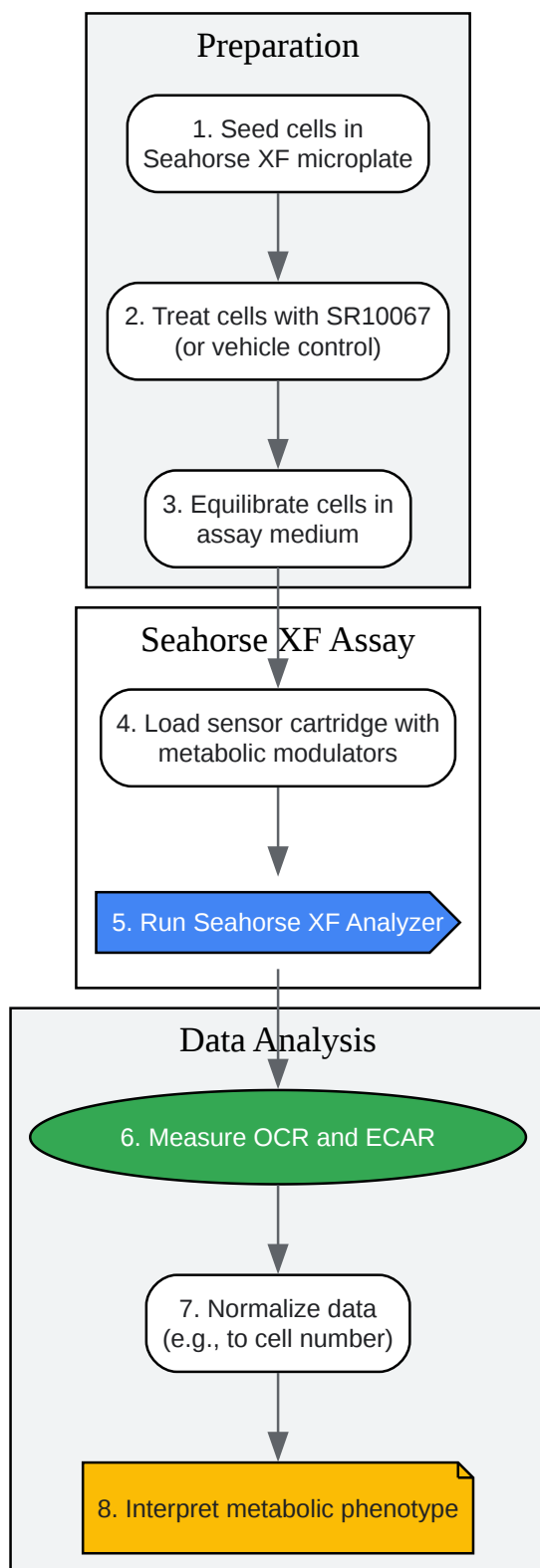
The impact of REV-ERB agonists on mitochondrial respiration is more complex and may be cell-type dependent. Some studies with the related compound SR9009 have shown a decrease in mitochondrial respiration in mouse embryonic stem cells; however, these effects were suggested to be independent of REV-ERB.[2] Conversely, other research indicates that REV-ERB $\alpha$  can promote mitochondrial biogenesis and increase oxygen consumption.[3][4] This suggests that the net effect of **SR10067** on mitochondrial function may depend on the specific cellular context and the interplay between REV-ERB-dependent and -independent pathways.

## Experimental Protocols

### Seahorse XF Analyzer Workflow for Assessing Cellular Metabolism

The Agilent Seahorse XF Analyzer is a key tool for assessing the metabolic effects of compounds like **SR10067** in real-time. It measures the oxygen consumption rate (OCR), an

indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.



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Seahorse XF experimental workflow.

## Detailed Methodology: Seahorse XF Mito Stress Test

This protocol outlines the steps to assess mitochondrial function in cells treated with **SR10067**.

- **Cell Seeding:** Seed cells at an optimal density in a Seahorse XF cell culture microplate and allow them to adhere overnight.
- **Compound Treatment:** Treat cells with the desired concentrations of **SR10067** or vehicle control for the specified duration.
- **Assay Medium:** One hour prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate in a non-CO2 incubator at 37°C.
- **Sensor Cartridge Hydration:** Hydrate the Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
- **Compound Loading:** Load the injector ports of the hydrated sensor cartridge with the following mitochondrial inhibitors (final concentrations may need to be optimized for the specific cell type):
  - Port A: Oligomycin (inhibits ATP synthase)
  - Port B: FCCP (uncouples mitochondrial respiration)
  - Port C: Rotenone/Antimycin A (inhibit Complex I and III)
- **Assay Execution:** Place the cell culture microplate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure baseline OCR and ECAR, followed by sequential injections of the inhibitors to determine key parameters of mitochondrial function.
- **Data Normalization:** After the assay, normalize the OCR and ECAR data to cell number, protein concentration, or another appropriate metric.

## Conclusion

**SR10067**, as a potent REV-ERB agonist, holds significant potential for modulating cellular metabolism. The available evidence strongly suggests that **SR10067** can suppress glycolysis by repressing the transcription of key glycolytic genes. Its effects on mitochondrial respiration are more nuanced and may be context-dependent, warranting further investigation. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further elucidate the metabolic impact of **SR10067** and other REV-ERB modulators, paving the way for potential therapeutic applications in metabolic diseases and oncology.

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## References

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- 4. researchgate.net [researchgate.net]
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